molecular formula C15H13N3O B12541536 (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile CAS No. 651730-41-5

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile

Cat. No.: B12541536
CAS No.: 651730-41-5
M. Wt: 251.28 g/mol
InChI Key: UVDJFDUMMIQMKY-UHFFFAOYSA-N
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Description

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

  • 2-Phenylindazole
  • 3-Amino-1H-indazole
  • 4,5-Dihydro-2H-indazole

Uniqueness

What sets (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile apart from other indazole derivatives is its unique structural features, which confer specific chemical and biological properties.

Properties

CAS No.

651730-41-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile

InChI

InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3

InChI Key

UVDJFDUMMIQMKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N

Origin of Product

United States

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